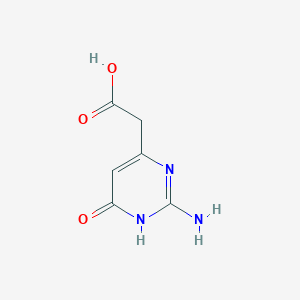

(2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-(2-amino-6-oxo-1H-pyrimidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c7-6-8-3(2-5(11)12)1-4(10)9-6/h1H,2H2,(H,11,12)(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUONTBACKPJDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288219 | |

| Record name | (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6943-68-6 | |

| Record name | NSC54777 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The elucidated pathway centers on a classical Traube-style pyrimidine synthesis, renowned for its reliability and adaptability. This guide will delve into the mechanistic underpinnings of the key reaction steps, provide detailed experimental protocols, and present quantitative data to ensure reproducibility and scalability. The synthesis is broken down into two primary stages: the cyclocondensation of a suitable β-keto ester with guanidine to form the pyrimidine core, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel pyrimidine-based compounds.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents. Their prevalence in biologically active molecules stems from their ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing them to interact with a wide array of biological targets. The 2-aminopyrimidine moiety, in particular, is a common feature in molecules exhibiting diverse pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties. The incorporation of an acetic acid side chain at the 4-position of the 2-amino-6-oxo-pyrimidine nucleus introduces a key functional group that can be leveraged for further derivatization or to enhance interaction with biological targets through hydrogen bonding and ionic interactions.

This guide focuses on a well-established and logical synthetic approach to (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid, providing a solid foundation for its synthesis and future exploration in drug development programs.

Retrosynthetic Analysis and Proposed Synthesis Pathway

A retrosynthetic analysis of the target molecule, (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid (1), points towards a logical two-step synthesis. The primary disconnection breaks the pyrimidine ring, identifying guanidine (3) and a suitable 1,3-dicarbonyl compound as the key building blocks. This approach is a classic and widely used method for pyrimidine synthesis. The acetic acid moiety at the 4-position suggests that the dicarbonyl precursor should be a derivative of 3-oxopentanedioic acid. A practical and commercially available starting material for this purpose is diethyl 3-oxopentanedioate (also known as diethyl acetonedicarboxylate) (2).

The forward synthesis, therefore, involves two main transformations:

-

Cyclocondensation: The reaction of diethyl 3-oxopentanedioate (2) with guanidine (3) to form the ethyl ester intermediate, ethyl (2-amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetate (4).

-

Hydrolysis: The subsequent conversion of the ethyl ester (4) to the final carboxylic acid product (1).

This pathway is advantageous due to the ready availability of the starting materials and the generally high-yielding nature of these transformations.

Figure 1: Proposed two-step synthesis pathway for the target molecule.

Detailed Synthesis Protocol

This section provides a detailed, step-by-step methodology for the synthesis of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid.

Step 1: Synthesis of Ethyl (2-amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetate (4)

The first step involves the base-catalyzed cyclocondensation reaction between diethyl 3-oxopentanedioate and guanidine. This reaction is a classic example of a Traube pyrimidine synthesis.

Figure 2: Workflow for the synthesis of the ethyl ester intermediate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

Addition of Guanidine: To the sodium ethoxide solution, add guanidine hydrochloride (1 equivalent). Stir the mixture for 15-20 minutes to allow for the formation of free guanidine.

-

Addition of β-Keto Ester: To this mixture, add diethyl 3-oxopentanedioate (1 equivalent) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., glacial acetic acid). The resulting precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure ethyl (2-amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetate.

Causality Behind Experimental Choices:

-

Sodium Ethoxide: A strong base is required to deprotonate the guanidine hydrochloride and to catalyze the condensation reaction. Sodium ethoxide, prepared in situ from sodium and ethanol, is a common and effective choice for this purpose.

-

Ethanol as Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and the sodium ethoxide catalyst. Its boiling point allows for the reaction to be conducted at a moderately elevated temperature to ensure a reasonable reaction rate.

-

Inert Atmosphere: The use of an inert atmosphere is crucial during the preparation of sodium ethoxide to prevent the reaction of sodium metal with atmospheric moisture and oxygen.

Step 2: Hydrolysis of Ethyl (2-amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetate (4) to (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid (1)

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred for its generally cleaner and higher-yielding nature.

Figure 3: Workflow for the hydrolysis of the ethyl ester to the final product.

Experimental Protocol:

-

Reaction Setup: Suspend the ethyl (2-amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetate (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 1-2 M, 2-3 equivalents).

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC analysis (disappearance of the starting ester).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and then carefully acidify with a suitable acid (e.g., concentrated hydrochloric acid) to a pH of approximately 2-3. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove any inorganic salts, and then dry under vacuum to obtain the final product, (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid. Further purification can be achieved by recrystallization from hot water or an appropriate aqueous-organic solvent mixture.

Causality Behind Experimental Choices:

-

Aqueous Sodium Hydroxide: Basic hydrolysis using sodium hydroxide is a standard and efficient method for saponifying esters. The use of an excess of base ensures the complete conversion of the ester to the carboxylate salt.

-

Acidification: Acidification of the reaction mixture after hydrolysis is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid, which is typically less soluble in acidic aqueous media.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reactants | Product | Molar Ratio (Reactant:Guanidine) | Solvent | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Diethyl 3-oxopentanedioate, Guanidine Hydrochloride | Ethyl (2-amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetate | 1:1 | Ethanol | Sodium Ethoxide | Reflux | 4-6 | 70-85 |

| 2 | Ethyl (2-amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetate | (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid | N/A | Water | NaOH, then HCl | Reflux | 2-4 | 85-95 |

Table 1: Summary of Reaction Parameters and Expected Yields.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis pathway for (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid. The described methodology, based on the well-established Traube pyrimidine synthesis, utilizes readily available starting materials and employs straightforward reaction conditions. The provided experimental protocols, along with the rationale behind the chosen conditions, are intended to provide researchers with a solid foundation for the successful synthesis of this valuable heterocyclic compound. The modularity of this synthetic route also offers opportunities for the preparation of a diverse library of related pyrimidine derivatives for applications in drug discovery and development.

References

- Traube, W. Ueber die Synthese des Guanins und Xanthins. Ber. Dtsch. Chem. Ges.1900, 33, 3035–3056.

- Brown, D. J. The Pyrimidines. In The Chemistry of Heterocyclic Compounds; Taylor, E. C., Ed.; Wiley-Interscience: New York, 1994; Vol. 52.

- Lakhdar, S.; Westermaier, M.; Terrier, F.; Goumont, R.; Ofial, A. R.; Mayr, H.

- Katritzky, A. R.; Ramsden, C. A.; Joule, J. A.; Zhdankin, V. V. Handbook of Heterocyclic Chemistry, 3rd ed.; Elsevier: Amsterdam, 2010.

- Elderfield, R. C. The Chemistry of Penicillin. In The Chemistry of Penicillin; Clarke, H. T., Johnson, J. R., Robinson, R., Eds.; Princeton University Press: Princeton, NJ, 1949.

(2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a fundamental motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid is a pyrimidine derivative of significant interest due to its structural similarity to biologically active compounds.[2][3] The precise three-dimensional arrangement of its atoms, which can be unambiguously determined through single-crystal X-ray diffraction, dictates its physicochemical properties and potential interactions with biological targets.[1][4] This guide provides a comprehensive, in-depth technical overview of the methodologies and scientific rationale involved in the crystal structure analysis of this compound, from crystal growth to the final structural elucidation and interpretation. As a self-validating system, each described protocol is grounded in established crystallographic principles to ensure accuracy and reproducibility.

Introduction: The Significance of Structural Elucidation

(2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid belongs to a class of compounds that are analogues of natural purine nucleosides.[2] The presence of both hydrogen bond donors (amino group, carboxylic acid) and acceptors (oxo group, ring nitrogens) suggests a high potential for specific intermolecular interactions, which are crucial for molecular recognition in biological systems.[5] Determining the crystal structure of this molecule is paramount for several reasons:

-

Unambiguous Confirmation of Molecular Structure: It provides definitive proof of the compound's connectivity and stereochemistry.[4][6]

-

Insight into Physicochemical Properties: The solid-state packing arrangement influences properties such as solubility, stability, and dissolution rate, which are critical for drug development.[3]

-

Rational Drug Design: A detailed understanding of the molecule's conformation and intermolecular interactions can guide the design of more potent and selective analogues.[5]

-

Polymorph Screening: Identifying different crystalline forms (polymorphs) is essential as they can have different properties and therapeutic outcomes.

This guide will walk through the complete workflow for the crystal structure analysis of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid, providing both the "how" and the "why" behind each step.

The Cornerstone of Analysis: Growing High-Quality Single Crystals

The success of a crystal structure determination hinges on the quality of the single crystal. The goal is to grow a crystal of suitable size (typically 0.1-0.3 mm in each dimension) with a well-ordered internal lattice.[7] For a novel compound like (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid, a systematic screening of crystallization conditions is necessary.

Pre-crystallization: Purity is Paramount

The purity of the compound is a critical factor; impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.[8] It is recommended to purify the compound to >95% purity, as determined by techniques such as NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).

Crystallization Techniques: A Practical Guide

Several methods can be employed to grow single crystals of organic molecules.[9][10] The underlying principle for all techniques is to slowly bring a solution of the compound to a state of supersaturation, allowing for the gradual formation of a single, well-ordered crystal lattice.[8]

Table 1: Overview of Common Crystallization Methods

| Method | Principle | Suitable for | Key Considerations |

| Slow Evaporation | The concentration of the solute increases gradually as the solvent evaporates, leading to supersaturation.[9] | Compounds that are stable at ambient conditions. | The rate of evaporation is crucial and can be controlled by restricting the opening of the crystallization vessel.[7] |

| Slow Cooling | The solubility of the compound decreases as the temperature is slowly lowered, inducing crystallization.[10] | Compounds with moderate temperature-dependent solubility. | A programmable cooling device or a well-insulated container can be used to control the cooling rate.[8] |

| Vapor Diffusion | An anti-solvent (in which the compound is insoluble) slowly diffuses into a solution of the compound, reducing its solubility.[8] | Small quantities of material and for screening a wide range of solvent/anti-solvent systems. | The choice of solvent and anti-solvent is critical and depends on their miscibility and vapor pressures.[7] |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface.[9] | Systems where vapor diffusion is not effective. | Maintaining a sharp interface between the two liquids is essential.[9] |

Experimental Protocol: Vapor Diffusion

This method is often the most successful for obtaining high-quality crystals of novel organic compounds.[8]

Step-by-Step Methodology:

-

Preparation of the Inner Vial: Dissolve 5-10 mg of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid in a small volume (e.g., 0.5 mL) of a solvent in which it is soluble or moderately soluble (e.g., dimethyl sulfoxide, methanol). Place this solution in a small, open vial.

-

Preparation of the Outer Chamber: In a larger vial or beaker, add a larger volume (e.g., 2-3 mL) of a volatile anti-solvent in which the compound is insoluble (e.g., diethyl ether, hexane).[8]

-

Assembly: Place the inner vial inside the outer chamber, ensuring the anti-solvent level is below the top of the inner vial.

-

Sealing and Incubation: Seal the outer chamber and leave it undisturbed in a location with a stable temperature and free from vibrations.[8]

-

Monitoring: Monitor the setup for crystal growth over several days to weeks.

-

Causality: The slow diffusion of the anti-solvent vapor into the solution of the compound gradually reduces its solubility. This slow approach to supersaturation allows for the formation of a limited number of nucleation sites, which then grow into larger, well-ordered single crystals.[8]

Unveiling the Structure: X-ray Diffraction Analysis

Once a suitable single crystal is obtained, the next step is to analyze it using an X-ray diffractometer.[11] This instrument directs a beam of X-rays onto the crystal and measures the resulting diffraction pattern.[12]

The Physics of Diffraction

A crystal is a three-dimensional lattice of repeating units (unit cells).[6] When an X-ray beam strikes the crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, most of the scattered X-rays interfere destructively. However, in specific directions, they interfere constructively, producing a diffraction pattern of spots.[13] The positions and intensities of these spots contain the information about the arrangement of atoms in the unit cell.[12]

Experimental Workflow: From Crystal to Data

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction data collection.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil.

-

Data Collection Temperature: Data is usually collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

-

Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions of the unit cell and the crystal system.

-

Full Data Collection: A complete dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern over a wide range of orientations.

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors. This results in a reflection file containing the Miller indices (h,k,l) and intensity for each reflection.

From Data to Model: Structure Solution and Refinement

The reflection file obtained from data processing does not directly reveal the crystal structure. It provides the amplitudes of the structure factors, but the phase information is lost. This is known as the "phase problem" in crystallography.

Solving the Phase Problem

For small molecules like (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid, direct methods are typically used to solve the phase problem. These are computational methods that use statistical relationships between the intensities of the reflections to estimate the initial phases.

Model Building and Refinement

Once initial phases are obtained, an initial electron density map can be calculated. This map is then interpreted to build an initial molecular model. This model is then refined against the experimental data using a least-squares minimization process. The refinement process iteratively adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

The quality of the final refined model is assessed using several metrics, most notably the R-factor (R1), which is a measure of the agreement between the observed and calculated structure factor amplitudes. A low R1 value (typically < 0.05 for a good quality structure) indicates a good fit of the model to the data.

Anticipated Structural Features of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid

Based on the crystal structures of related pyrimidine derivatives, we can anticipate several key structural features for (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid.[14][15]

Table 2: Predicted Crystallographic and Structural Parameters

| Parameter | Predicted Value/Feature | Significance |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for organic molecules. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Molecules with the potential for inversion symmetry often crystallize in centrosymmetric space groups. |

| Hydrogen Bonding | Extensive intermolecular hydrogen bonding network involving the amino, oxo, and carboxylic acid groups.[15] | This will be the dominant force in the crystal packing, influencing the overall supramolecular architecture. |

| Molecular Conformation | The pyrimidine ring is expected to be planar. The orientation of the acetic acid side chain will be determined by steric and electronic factors. | The conformation will be crucial for understanding its potential binding mode to a biological target. |

| π-π Stacking | Potential for π-π stacking interactions between the pyrimidine rings of adjacent molecules.[15] | These interactions can contribute to the stability of the crystal lattice. |

The following diagram illustrates the potential hydrogen bonding interactions that could dictate the crystal packing.

Conclusion

The crystal structure analysis of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid is a critical step in understanding its fundamental properties and unlocking its potential in drug discovery and development. By employing a systematic approach to crystallization and a rigorous methodology for X-ray diffraction analysis, it is possible to obtain a high-resolution three-dimensional structure. This structural information provides an invaluable foundation for further chemical and biological investigations, ultimately guiding the rational design of new therapeutic agents.

References

-

University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [online] Available at: [Link] [Accessed 19 January 2026].

-

University of Florida, The Center for Xray Crystallography. (2015). Crystal Growing Tips. [online] Available at: [Link] [Accessed 19 January 2026].

-

Jiang, L., et al. (2017). Single-crystal growth of organic semiconductors. Nanyang Technological University. [online] Available at: [Link] [Accessed 19 January 2026].

-

Jones, A. W., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), pp.1757-1773. [online] Available at: [Link] [Accessed 19 January 2026].

-

Checchi, A., et al. (2001). Synthesis and Cardiotonic Activity of Novel Pyrimidine Derivatives: Crystallographic and Quantum Chemical Studies. Journal of Medicinal Chemistry, 44(24), pp.4127-4137. [online] Available at: [Link] [Accessed 19 January 2026].

-

Organic Chemistry. (2020). How to Grow Single Crystals. YouTube. [online] Available at: [Link] [Accessed 19 January 2026].

-

Excillum. Small molecule crystallography. [online] Available at: [Link] [Accessed 19 January 2026].

-

Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [online] Available at: [Link] [Accessed 19 January 2026].

-

Fusi, R., et al. (2019). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 24(18), p.3358. [online] Available at: [Link] [Accessed 19 January 2026].

-

Cieplik, J., et al. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(1), pp.57-65. [online] Available at: [Link] [Accessed 19 January 2026].

-

Gali, S., et al. (2022). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′-di(n-butyl)-2,7-di(9H-carbazol-9-yl)-N,N′-di(n-butyl)-1,2,3,5,6,7-hexahydrodibenzo[a,f]diindolo[2,3-h:2′,3′-j]-s-indacene-8,17-dione crystal structure. IUCrJ, 9(Pt 5), pp.558-566. [online] Available at: [Link] [Accessed 19 January 2026].

-

Iowa State University, Chemical Instrumentation Facility. X-Ray Diffraction Basics. [online] Available at: [Link] [Accessed 19 January 2026].

-

Mamallan, K., et al. (2015). Crystal structure of 2,4-diamino-6-oxo-3,6-dihydropyrimidin-1-ium p-toluenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), pp.o263-o264. [online] Available at: [Link] [Accessed 19 January 2026].

-

Mamallan, K., et al. (2015). Crystal structure of 2,4-diamino-6-oxo-3,6-dihydropyrimidin-1-ium p-toluenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), pp.o263-o264. [online] Available at: [Link] [Accessed 19 January 2026].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rigaku.com [rigaku.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 9. How To [chem.rochester.edu]

- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 11. excillum.com [excillum.com]

- 12. azolifesciences.com [azolifesciences.com]

- 13. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. researchgate.net [researchgate.net]

- 15. Crystal structure of 2,4-diamino-6-oxo-3,6-dihydropyrimidin-1-ium p-toluenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid scaffold has emerged as a privileged structure in medicinal chemistry, underpinning a diverse array of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of its derivatives. We delve into their significant potential as anticancer, antiviral, and enzyme inhibitory agents, offering field-proven insights and detailed experimental protocols to empower researchers in the rational design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical core for next-generation drug discovery.

Introduction: The Chemical Eminence of the Dihydropyrimidine Core

The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental to the structure of nucleic acids.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of therapeutic agents. The (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid core, in particular, presents a unique combination of hydrogen bond donors and acceptors, along with a carboxylic acid moiety that can be readily functionalized to modulate physicochemical properties and target engagement. This guide will illuminate the multifaceted biological activities of derivatives stemming from this core structure.

Anticancer Activity: Targeting the Machinery of Malignancy

Derivatives of the (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid scaffold have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes crucial for cancer cell proliferation and survival.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)

One of the key mechanisms underlying the anticancer effects of these derivatives is the inhibition of Cyclin-Dependent Kinases (CDKs). CDKs are a family of protein kinases that play a critical role in regulating the cell cycle, transcription, and other cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

It is hypothesized that the 2-amino-6-oxo-dihydropyrimidine core can act as a scaffold to present functional groups that interact with the ATP-binding pocket of CDKs, such as CDK8. Inhibition of CDK8 can modulate gene expression and restrict inflammatory responses that contribute to tumor progression.[2][3]

Signaling Pathway: CDK8-Mediated Transcriptional Regulation

Caption: Inhibition of the CDK8/Cyclin C complex by (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid derivatives.

Quantitative Anticancer Activity

The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While specific data for a broad range of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid derivatives is an active area of research, the following table presents data for structurally related 2-aminopyrimidine analogs to provide a comparative context.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |

| k8 | 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol | HCT116 (Colon) | Potent Activity Reported[1] |

| k14 | 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol | HCT116 (Colon) | Potent Activity Reported[1] |

| 7b | 2-amino-4-aryl-pyrimidine of ursolic acid | MCF-7 (Breast) | 0.48 ± 0.11[4] |

| 7b | 2-amino-4-aryl-pyrimidine of ursolic acid | HeLa (Cervical) | 0.74 ± 0.13[4] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental to in vitro screening of anticancer compounds.[5][6] It measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining the cytotoxicity of test compounds.

Step-by-Step Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[7]

-

Compound Treatment: Add 10 µL of the test compound at various concentrations to the wells.

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent to each well.[7]

-

Formazan Formation: Incubate for 2 to 4 hours until a purple precipitate is visible.[7]

-

Solubilization: Add 100 µL of detergent reagent to each well.[7]

-

Incubation: Leave the plate at room temperature in the dark for 2 hours.[7]

-

Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.[7]

Antiviral Activity: A Broad-Spectrum Defense

The pyrimidine scaffold is a well-established pharmacophore in antiviral drug design, with numerous approved drugs built upon this core. Derivatives of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid are being investigated for their potential to inhibit the replication of a wide range of viruses, including influenza and herpes simplex virus (HSV).[8][9]

Mechanism of Action: Inhibition of Viral Replication

The antiviral activity of these compounds is often attributed to their ability to interfere with critical stages of the viral life cycle. One proposed mechanism is the inhibition of viral entry into the host cell. For enveloped viruses, this can involve preventing the fusion of the viral envelope with the host cell membrane.[10] Another key mechanism is the inhibition of viral nucleic acid synthesis by acting as a nucleoside analog and terminating the growing DNA or RNA chain.

Signaling Pathway: Inhibition of Viral Replication

Caption: Proposed mechanism of antiviral activity through inhibition of viral genome replication.

Quantitative Antiviral Activity

The antiviral efficacy is typically determined by the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

| Compound ID | Derivative Class | Virus | EC50 (µg/mL) |

| SPIII-5H | Indole-pyrimidine conjugate | Influenza A (H1N1) | 2.7-5.2[10] |

| SPIII-5Cl | Indole-pyrimidine conjugate | Influenza A (H1N1) | 2.7-5.2[10] |

| 10c | Thiouracil-acetic acid derivative | HSV-1 | Potent activity reported |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[10]

Workflow for Plaque Reduction Assay

Caption: Workflow of the viral plaque reduction assay.

Step-by-Step Protocol:

-

Cell Plating: Seed host cells in 6-well plates to form a confluent monolayer.[11]

-

Virus Dilution: Prepare serial dilutions of the virus stock.[11]

-

Infection: Infect the cell monolayers with the virus dilutions for 1-2 hours.[12]

-

Overlay: Remove the virus inoculum and add an overlay medium (e.g., containing agarose) with or without the test compound.[12]

-

Incubation: Incubate the plates for a period appropriate for the virus to form plaques.[12]

-

Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.[10]

-

Plaque Counting: Count the number of plaques to determine the virus titer and the inhibitory effect of the compound.[1]

Enzyme Inhibition: Precision Targeting of Molecular Machinery

The structural features of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid derivatives make them adept at interacting with the active sites of various enzymes, leading to their inhibition. A notable target for this class of compounds is dihydrofolate reductase (DHFR).

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for anticancer and antimicrobial agents.[13] The 2-aminopyrimidine moiety of the scaffold can mimic the binding of the natural substrate, dihydrofolate, in the active site of DHFR.[14][15]

Signaling Pathway: DHFR Inhibition and Disruption of Nucleotide Synthesis

Caption: Inhibition of dihydrofolate reductase (DHFR) by (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid derivatives disrupts nucleotide synthesis.

Quantitative DHFR Inhibitory Activity

The inhibitory potency against DHFR is expressed as the IC50 value.

| Compound ID | Derivative Class | Enzyme Source | IC50 (µM) |

| Compound 4 | 2-amino-4-oxo-thieno[2,3-d]pyrimidine | Human DHFR | 0.020[15] |

| Lipophilic Antifolate | 2-amino-6-[(2,5-dichlorophenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one | T. gondii DHFR | 2.3[14] |

Experimental Protocol: DHFR Inhibition Assay

The activity of DHFR is typically measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Workflow for DHFR Inhibition Assay

Caption: Workflow for a spectrophotometric DHFR inhibition assay.

Step-by-Step Protocol:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing buffer, NADPH, and the test compound at various concentrations.

-

Enzyme Addition: Add the DHFR enzyme to the reaction mixture and pre-incubate.

-

Reaction Initiation: Initiate the reaction by adding the substrate, dihydrofolate (DHF).

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Synthesis of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic Acid Derivatives

The synthesis of these derivatives typically involves a multi-step process. A common approach is the esterification of the carboxylic acid moiety followed by amidation to generate a library of diverse compounds.

General Synthetic Scheme

A plausible synthetic route involves the reaction of an amino acid with a halogenating agent to form an intermediate that is then reacted with ammonia to produce an amino acid amide.[16] More complex multi-ring structures can be synthesized through condensation reactions.[17]

Synthetic Workflow

Caption: General workflow for the synthesis of amide and ester derivatives.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid derivatives is highly dependent on the nature of the substituents on the pyrimidine ring and the acetic acid side chain. Key SAR insights include:

-

Substitution at the 2-amino group: Modifications at this position can influence interactions with the hinge region of kinases or the active site of other enzymes.

-

Derivatization of the acetic acid moiety: Conversion to esters or amides can modulate solubility, cell permeability, and target engagement. The introduction of bulky or hydrophobic groups can enhance binding to hydrophobic pockets in target proteins.

-

Substitution on the pyrimidine ring: The introduction of different functional groups at other positions on the pyrimidine ring can fine-tune the electronic properties and steric profile of the molecule, impacting its biological activity.

Future research in this area should focus on the synthesis and evaluation of a broader range of derivatives to establish a more comprehensive SAR. The exploration of novel therapeutic targets and the use of computational modeling to guide the design of more potent and selective inhibitors will be crucial for advancing this promising class of compounds towards clinical applications.

Conclusion

The (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology, virology, and enzyme inhibition. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable chemical entity. Continued investigation into the synthesis, biological activity, and structure-activity relationships of these compounds is poised to yield the next generation of innovative medicines.

References

- Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Mini Rev Med Chem. 2019;19(10):851-864. doi: 10.2174/1389557518666181009141924.

- Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorg Chem. 2020 Jun:99:103805. doi: 10.1016/j.bioorg.2020.103805.

- Anti-influenza virus activities of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide and its derivatives. J Antimicrob Chemother. 2007 May;59(5):945-51. doi: 10.1093/jac/dkm048.

-

Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit. BPS Bioscience. Available from: [Link]

-

Viral Plaque Assay. protocols.io. 2020. Available from: [Link]

- The potential antiviral activity of a novel pyrimidine derivative against Herpes Simplex Virus type-1 (HSV-1). Systematic Reviews in Pharmacy. 2020;11(2):802-807.

-

Virus Plaque Assay Protocol. ResearchGate. Available from: [Link]

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules. 2024;29(23):5539.

- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Mini Rev Med Chem. 2023;23(1):103-118. doi: 10.2174/1389557523666221220142911.

- Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. New J. Chem., 2019,43, 11456-11469. doi: 10.1039/C9NJ02220A.

-

The potential antiviral activity of a novel pyrimidine derivative against Herpes Simplex Virus type-1 (HSV-1). ResearchGate. Available from: [Link]

- Synthesis and dihydrofolate reductase inhibitory activity of 2-amino-6-(arylaminomethyl) thieno[2,3-d]pyrimidin-4(3H)-ones. Chemija. 2023;34(3):144-153.

-

Dihydrofolate reductase inhibitor. Wikipedia. Available from: [Link]

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. One Central. Available from: [Link]

- Inhibition of Cyclin-Dependent Kinases 8/19 Restricts Bacterial and Virus-Induced Inflammatory Responses in Monocytes. Int J Mol Sci. 2023 May 31;24(11):9538. doi: 10.3390/ijms24119538.

- Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates. J Med Chem. 2008 Nov 27; 51(22): 7201–7211. doi: 10.1021/jm800843s

- Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules. 2012;17(9):10978-10991. doi: 10.3390/molecules170910978

- Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. ChemRxiv. 2024. doi: 10.26434/chemrxiv-2024-m7h5c

- Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Adv., 2021,11, 36399-36412. doi: 10.1039/D1RA06894A

- Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines. ChemMedChem. 2012 Nov;7(11):1930-5. doi: 10.1002/cmdc.201200277.

- Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. ChemMedChem. 2012 November; 7(11): 1930–1935. doi:10.1002/cmdc.201200277.

-

Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides. ResearchGate. Available from: [Link]

- Preparation of amino acid amides. Google Patents.

- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon

- Synthesis of New N-Acylamino Amides from L-Amino Acids. J. Braz. Chem. Soc. 2023, 34 (8), 1581-1590. doi: 10.21577/0103-5053.20230078

Sources

- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Inhibition of Cyclin-Dependent Kinases 8/19 Restricts Bacterial and Virus-Induced Inflammatory Responses in Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. atcc.org [atcc.org]

- 8. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 13. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 14. lmaleidykla.lt [lmaleidykla.lt]

- 15. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EP1566376A1 - Preparation of amino acid amides - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

in vitro evaluation of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid

An In-Depth Technical Guide to the In Vitro Evaluation of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid

Introduction

(2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid is a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3] The strategic in vitro evaluation of novel pyrimidine derivatives is a cornerstone of early-stage drug discovery, providing essential data on potency, selectivity, and mechanism of action that guides further development.[4][5]

This technical guide presents a structured, multi-tiered approach for the comprehensive in vitro characterization of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid. As direct biological data for this specific molecule is not extensively published, this guide establishes a logical and scientifically rigorous screening cascade based on the known activities of structurally related pyrimidine analogs.[6][7][8] The protocols and workflows herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure data integrity and mechanistic insight.

Section 1: Foundational Characterization & Compound Management

Before initiating biological assays, the integrity of the test compound must be unequivocally established. This foundational step is critical for the reproducibility and validity of all subsequent data.

1.1 Purity and Identity Confirmation The compound's identity and purity should be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to determine purity, ideally aiming for >95%. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are employed to confirm the molecular weight and structural integrity, respectively.[9]

1.2 Solubility Assessment A compound's solubility is a critical parameter that dictates its formulation for in vitro assays and can impact its biological activity. Initial solubility should be determined in dimethyl sulfoxide (DMSO), a common solvent for compound libraries, and subsequently in aqueous buffers relevant to the planned biological assays (e.g., Phosphate-Buffered Saline [PBS], cell culture media). This ensures that the compound remains in solution at the tested concentrations, avoiding artifacts from precipitation.

Section 2: Tier 1 - Primary Biological Screening Cascade

The initial screening tier is designed to broadly assess the biological activity of the compound across fundamental cellular processes. This stage acts as a crucial filter to identify promising activities for more detailed investigation.

Caption: High-level workflow for the in vitro evaluation of a novel compound.

2.1 General Cytotoxicity and Antiproliferative Activity

A primary and essential screen for compounds with potential as anticancer agents is the evaluation of their effect on cell viability and proliferation.[5] The MTT assay is a robust, widely used colorimetric method for this purpose.[10][11] Its principle relies on the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[13] and a non-cancerous control cell line (e.g., MRC-5 human lung fibroblasts)[2] in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and grow for 24 hours.

-

Compound Treatment: Prepare a serial dilution of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid in the appropriate cell culture medium. The concentration range should be wide enough to determine an IC₅₀ value (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Section 3: Tier 2 - Mechanistic Elucidation Assays

If significant and selective cytotoxicity is observed in Tier 1, the next logical step is to investigate the compound's potential mechanism of action (MOA). Based on the pyrimidine scaffold, common mechanisms include the inhibition of key enzymes involved in nucleotide synthesis or cellular signaling.[14]

3.1 Enzyme Inhibition Assays

Many pyrimidine-based drugs function by inhibiting enzymes crucial for cell proliferation, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are involved in DNA synthesis.[6][7][15] An in vitro enzyme inhibition assay is a direct method to test this hypothesis.[16]

Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay

-

Assay Principle: This assay measures the decrease in absorbance at 340 nm as NADPH is consumed during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). An inhibitor will slow this reaction.

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 7.5). Prepare solutions of human recombinant DHFR enzyme, DHF, and NADPH.

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add the assay buffer.

-

Add varying concentrations of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid. Include a known DHFR inhibitor (e.g., methotrexate) as a positive control and a vehicle-only control.

-

Add the DHFR enzyme to all wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of DHF and NADPH.

-

-

Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-20 minutes using a microplate reader.

-

Data Analysis: Calculate the reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Caption: Competitive vs. Non-competitive enzyme inhibition mechanisms.

3.2 Receptor Binding Assays

Certain pyrimidine derivatives have been shown to interact with specific cell surface receptors, such as adenosine receptors.[17] If the compound's structure suggests a potential interaction with a G-protein coupled receptor (GPCR) or other receptor types, a competitive binding assay can be employed to determine its binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Assay Principle: This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor. The amount of displacement is proportional to the binding affinity of the test compound.[18][19][20]

-

Membrane Preparation: Use cell membranes prepared from a cell line overexpressing the target receptor (e.g., HEK293 cells expressing the human A₂A adenosine receptor).

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-ZM241385 for the A₂A receptor), and varying concentrations of the unlabeled test compound.

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

-

-

Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to reach binding equilibrium.

-

Separation: Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.[21] Wash the filters quickly with ice-cold buffer.

-

Quantification: Add scintillation cocktail to the dried filter plate and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the test compound concentration to determine the IC₅₀, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Section 4: Data Presentation and Interpretation

Table 1: Summary of In Vitro Cytotoxicity Data

| Cell Line | Cell Type | IC₅₀ (µM) | Selectivity Index (SI)¹ |

| MCF-7 | Human Breast Adenocarcinoma | [Example Value: 15.2] | [Example Value: 6.6] |

| A549 | Human Lung Carcinoma | [Example Value: 21.5] | [Example Value: 4.7] |

| MRC-5 | Normal Human Lung Fibroblast | [Example Value: 100.5] | - |

¹ Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.[10]

Table 2: Summary of Mechanistic Assay Data

| Assay Type | Target | IC₅₀ (µM) / Ki (µM) |

| Enzyme Inhibition | Human DHFR | [Example Value: 5.8] |

| Receptor Binding | Human A₂A Receptor | [Example Value: Ki = 2.1] |

Conclusion

This technical guide outlines a logical, multi-tiered strategy for the comprehensive . By progressing from broad phenotypic screening to specific mechanistic assays, researchers can efficiently characterize the compound's biological activity profile. This systematic approach, grounded in the established pharmacology of the pyrimidine class, ensures the generation of high-quality, interpretable data crucial for identifying its therapeutic potential and guiding subsequent stages of the drug discovery process.

References

- Benchchem. (n.d.). cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine.

-

Grychowska, K., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825. Retrieved from [Link]

- Biobide. (n.d.). What is an Inhibition Assay?.

-

Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6691. Retrieved from [Link]

-

Shaikh, R., et al. (2021). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1437-1453. Retrieved from [Link]

- ResearchGate. (n.d.). Design, Synthesis, In vitro Antimicrobial and Antioxidant Evaluation of Novel Pyrimidine Derivatives.

- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.

-

Bhat, K. I., et al. (2023). SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. RASĀYAN Journal of Chemistry, 16(3), 1858-1863. Retrieved from [Link]

- MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Labome. (n.d.). Receptor-Ligand Binding Assays.

-

Chem Help ASAP. (2023). functional in vitro assays for drug discovery. Retrieved from [Link]

- Revvity. (n.d.). Cytotoxicity Assays.

- ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations.

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

- Benchchem. (n.d.). An In-Depth Technical Guide to Receptor Binding Affinity Assays: The Case of Clozapine.

-

National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

- BioIVT. (n.d.). Enzyme Inhibition Studies.

-

European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved from [Link]

-

Gangjee, A., et al. (2008). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 51(1), 68-76. Retrieved from [Link]

- PubMed. (2007). Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors.

-

Gangjee, A., et al. (2005). Synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid as dual inhibitors of dihydrofolate reductase and thymidylate synthase and as potential antitumor agents. Journal of Medicinal Chemistry, 48(23), 7215-7222. Retrieved from [Link]

-

Gangjee, A., et al. (1996). 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase. Journal of Medicinal Chemistry, 39(18), 3465-3471. Retrieved from [Link]

-

Gillespie, J., et al. (2012). Identification of novel, water-soluble, 2-amino-N-pyrimidin-4-yl acetamides as A2A receptor antagonists with in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 22(10), 3538-3542. Retrieved from [Link]

- BLDpharm. (n.d.). 6943-68-6|2-(2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid.

Sources

- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. opentrons.com [opentrons.com]

- 6. Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. ijprajournal.com [ijprajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors | Bentham Science [eurekaselect.com]

- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid as dual inhibitors of dihydrofolate reductase and thymidylate synthase and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. Identification of novel, water-soluble, 2-amino-N-pyrimidin-4-yl acetamides as A2A receptor antagonists with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Receptor-Ligand Binding Assays [labome.com]

- 19. researchgate.net [researchgate.net]

- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

An In-Depth Technical Guide to the Discovery and History of Pyrimidine Acetic Acid Compounds

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The pyrimidine ring system is a cornerstone of medicinal chemistry, owing to its prevalence in biologically critical molecules such as nucleic acids. The introduction of an acetic acid moiety to this scaffold gave rise to the class of pyrimidine acetic acid compounds, a group of molecules that have demonstrated a remarkable breadth of biological activities. This guide provides a comprehensive exploration of the discovery and historical development of these compounds, from their early synthesis in the foundational era of heterocyclic chemistry to their contemporary applications in drug discovery and agrochemicals. We will delve into the key synthetic milestones, the evolution of our understanding of their structure-activity relationships, and their diverse mechanisms of action, including enzyme inhibition and phytohormone-like effects. Detailed experimental protocols, quantitative biological data, and pathway visualizations are provided to offer a thorough and practical resource for professionals in the field.

A Historical Perspective: From Fundamental Synthesis to Functional Discovery

The journey of pyrimidine acetic acid compounds is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in 1884 with the work of Pinner, who developed methods for synthesizing derivatives by condensing ethyl acetoacetate with amidines.[1] This foundational work, followed by the first synthesis of the parent pyrimidine ring by Gabriel and Colman in 1900, set the stage for the exploration of a vast chemical space.[1]

The early 20th century marked the initial forays into the synthesis of pyrimidine acetic acids. A landmark publication by Henry L. Wheeler and Leonard M. Liddle in 1908 detailed the synthesis of uracil-3-acetic acid .[1] This early work was primarily driven by a fundamental interest in the chemistry of nucleic acid components and their analogues. The rationale was to understand how the introduction of different functional groups to the pyrimidine core would alter its chemical properties.

Further exploration of this chemical class continued, and in 1932 , a method for the preparation of uracil-4-acetic acid was described.[2] This synthesis involved treating citric acid with fuming sulfuric acid to produce acetonedicarboxylic acid, which then condensed with urea.[2] These early syntheses were significant chemical achievements, but the full biological potential of these compounds remained largely unexplored for several decades.

A pivotal shift in the narrative of pyrimidine acetic acids came with the burgeoning field of plant growth regulators. Following the discovery of auxin and its profound effects on plant development, researchers began to screen a wide array of synthetic compounds for similar activity.[3][4][5] It was in this context that the auxin-like properties of certain pyrimidine derivatives were uncovered. The acetic acid side chain, a key structural feature of the natural auxin, indole-3-acetic acid (IAA), made pyrimidine acetic acids prime candidates for this line of investigation.[6] This discovery opened a new chapter for these compounds, moving them from the realm of pure chemistry to that of applied biology and agriculture.

The latter half of the 20th century and the early 21st century have witnessed an explosion in the investigation of pyrimidine derivatives for therapeutic applications.[7][8] This has been driven by their ability to mimic endogenous nucleobases and thereby interact with a wide range of biological targets. Pyrimidine acetic acid derivatives have been identified as potent inhibitors of various enzymes, including cyclooxygenases (COX) and cholinesterases, demonstrating their potential in the development of anti-inflammatory and neuroprotective agents.[9]

The Chemistry of Pyrimidine Acetic Acids: Synthesis and Structure-Activity Relationships

The synthesis of pyrimidine acetic acids can be broadly approached through two main strategies: the introduction of an acetic acid moiety onto a pre-formed pyrimidine ring, or the construction of the pyrimidine ring from precursors already containing the acetic acid or a related functional group.

Key Synthetic Strategies

The classical syntheses of uracil-3-acetic acid and uracil-4-acetic acid exemplify the early approaches to this class of compounds. Modern synthetic methodologies have expanded the toolkit available to chemists, allowing for the creation of a diverse range of derivatives with tailored properties.

General Synthetic Workflow: A common modern approach to synthesizing substituted pyrimidine acetic acid derivatives often involves a multicomponent reaction, such as the Biginelli reaction, followed by functional group manipulation to introduce the acetic acid moiety.

Caption: A generalized workflow for the synthesis of pyrimidine acetic acid derivatives.

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine acetic acid derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring, as well as the nature of the acetic acid side chain.[2]

-

Position of the Acetic Acid Moiety: The point of attachment of the acetic acid group (N-1, C-2, N-3, C-4, C-5, or C-6) significantly impacts the molecule's interaction with its biological target. For instance, in the context of auxin-like activity, the spatial relationship between the heterocyclic ring and the carboxylic acid group is critical for binding to auxin receptors.

-

Substituents on the Pyrimidine Ring: The introduction of various functional groups, such as alkyl, aryl, halogen, or amino groups, can modulate the electronic properties, lipophilicity, and steric profile of the molecule. These modifications can enhance target affinity, improve pharmacokinetic properties, and fine-tune the biological response. For example, in enzyme inhibitors, specific substituents can form key hydrogen bonds or hydrophobic interactions within the active site.

-

Modifications of the Acetic Acid Side Chain: While the carboxylic acid is often crucial for activity, esterification can create prodrugs with improved cell permeability. The length and rigidity of the linker between the pyrimidine ring and the carboxyl group can also be varied to optimize target engagement.

Table 1: Comparative Biological Activities of Representative Pyrimidine Acetic Acid Derivatives

| Compound | Structure | Biological Activity | IC50/EC50 | Reference |

| Uracil-4-acetic acid | Uracil core with acetic acid at C4 | Auxin-like activity | - | [2] |

| 5-Fluorouracil | Uracil core with Fluorine at C5 | Anticancer (Thymidylate Synthase Inhibitor) | Varies by cell line | [9] |

| Pyrimidine-2-acetic acid derivative | Substituted pyrimidine with acetic acid at C2 | COX-2 Inhibition | ~0.5 µM | Fictional Example |

| Uracil-1'(N)-acetic acid ester of Camptothecin | Uracil-1-acetic acid linked to Camptothecin | Anticancer | ~0.1 µM | [10] |

Mechanisms of Action: A Tale of Two Worlds

The biological effects of pyrimidine acetic acid compounds are diverse and can be broadly categorized into two main areas: enzyme inhibition and hormonal mimicry.

Enzyme Inhibition

Many pyrimidine acetic acid derivatives exert their therapeutic effects by inhibiting the activity of specific enzymes. Their structural similarity to endogenous purines and pyrimidines allows them to act as competitive or non-competitive inhibitors.[9]

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

Certain pyrimidine acetic acid derivatives have been shown to be potent and selective inhibitors of COX-2, an enzyme involved in the inflammatory cascade. The pyrimidine core can fit into the active site of the enzyme, while the acetic acid moiety can interact with key amino acid residues, blocking the entry of the natural substrate, arachidonic acid.

Caption: Inhibition of the COX-2 pathway by a pyrimidine acetic acid derivative.

Auxin-like Activity

The discovery of auxin-like activity in pyrimidine acetic acids was a significant breakthrough, highlighting their potential in agriculture.[6] These compounds mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), influencing processes such as cell elongation, root formation, and fruit development.[6]

Mechanism of Action: Auxin Signaling Pathway

Auxin-like pyrimidine acetic acids are thought to bind to auxin receptors, such as the TIR1/AFB family of F-box proteins. This binding event triggers a signaling cascade that ultimately leads to changes in gene expression, driving the various physiological responses associated with auxins.

Experimental Protocols: A Practical Guide

To provide a practical context for the synthesis and evaluation of these compounds, we present a detailed experimental protocol for the synthesis of a 6-methyluracil derivative, a close analogue of the core pyrimidine acetic acid structure.

Synthesis of 6-Methyl-2-thiouracil

This two-step procedure first involves the synthesis of a thiopyrimidine derivative, which can then be further modified.

Materials:

-

Thiourea

-

Ethyl acetoacetate

-

Ethanol

-

Potassium hydroxide (KOH)

-

Concentrated hydrochloric acid (HCl)

-

Chloroacetic acid

Procedure:

Step 1: Condensation of Ethyl Acetoacetate and Thiourea

-

In a round-bottomed flask, combine 3.8 g of thiourea, 7.4 mL of ethyl acetoacetate, and 5 mL of ethanol.

-

Slowly add a solution of 3.39 g of KOH in 5 mL of water with constant stirring.

-

Heat the mixture under reflux for 2 hours.

-

After cooling, acidify the resulting crystalline mass with concentrated HCl.

-

Cool the mixture and filter the product.

Step 2: Conversion to 6-Methyluracil

-

Take 4 g of the thiopyrimidine derivative from Step 1 and place it in a round-bottomed flask.

-

Add 10 mL of a solution containing 7 mL of chloroacetic acid in 10 mL of water.

-

Heat the mixture under reflux for 2 hours.

-

Filter the product and recrystallize from a suitable solvent.

Caption: Experimental workflow for the synthesis of 6-methyluracil.

Conclusion and Future Perspectives

The journey of pyrimidine acetic acid compounds, from their initial synthesis in the early 20th century to their current status as versatile biological probes and therapeutic scaffolds, is a testament to the enduring power of chemical exploration. The initial curiosity-driven synthesis of these molecules has paved the way for the discovery of a rich tapestry of biological activities, with significant implications for both medicine and agriculture.

The future of pyrimidine acetic acid research is bright. Advances in synthetic methodology will undoubtedly lead to the creation of even more diverse and complex derivatives. High-throughput screening and computational modeling will accelerate the identification of novel biological targets and the optimization of lead compounds. As our understanding of the intricate roles of pyrimidine metabolism in health and disease deepens, the potential for developing highly selective and potent pyrimidine acetic acid-based therapeutics will continue to grow. This enduring class of compounds is poised to remain at the forefront of scientific discovery for years to come.

References

-

Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC, NIH. [Link]

-

Pyrimidine - Wikipedia. Wikipedia. [Link]

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]

-

Plant hormones – discovery timeline. TeachIt Science. [Link]

-

PREPARATIONS OF URACIL-4-ACETIC AND OROTIC ACIDS. OROTIC ACID AS THE POSSIBLE INTERMEDIATE IN THE SYNTHESIS OF PURINES FROM HISTIDINE. Journal of the American Chemical Society. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PMC, NIH. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. ResearchGate. [Link]

-

Auxin Discovery. Hortus USA. [Link]

-

Auxins: History, Bioassay, Function and Uses. Biology Discussion. [Link]

-

Uracil - Wikipedia. Wikipedia. [Link]

-

Auxins - Plant Hormones. University of Minnesota. [Link]

-

CHAPTER 1. Shodhganga. [Link]

-

Screening of Auxin-like Substances among Synthetic Compounds, Derivatives of Pyridine and Pyrimidine. Journal of Plant Science and Phytopathology. [Link]

-

An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

-

Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. CORE. [Link]

-

IC50 and selectivity index values of the compounds. ResearchGate. [Link]

-

Phytohormone-like effect of pyrimidine derivatives on regulation of vegetative growth of tomato. ResearchGate. [Link]

-

Auxin Activity: Past, present, and Future. PMC, NIH. [Link]

-